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Compound of Interest

Compound Name:
1,4-Cyclohexanedimethanol Bis(2-

ethylhexanoate)

CAS No.: 53148-32-6

Cat. No.: B1583295

Get Quote

Molecular Weight, Synthesis, and Critical Quality Attributes in Pharmaceutical Materials

Molecular Identity & Physiochemical Core[1]
1,4-Cyclohexanedimethanol Bis(2-ethylhexanoate) is a non-phthalate diester used primarily

as a plasticizer and rheology modifier in polymeric medical devices and packaging.[1] For drug

development professionals, this molecule is a Critical Process Additive (CPA) or a potential

leachable target that requires precise characterization to ensure patient safety and regulatory

compliance (e.g., USP <661>, ISO 10993).[1]
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Parameter Technical Specification

Chemical Name
1,4-Cyclohexanedimethanol Bis(2-

ethylhexanoate)

CAS Registry Number 53148-32-6

Molecular Formula C₂₄H₄₄O₄

Molecular Weight 396.61 g/mol

Physical State Clear, colorless to light yellow liquid

Boiling Point > 350°C (Predicted at 760 mmHg)

Solubility
Insoluble in water; Soluble in organic solvents

(Toluene, THF, Acetone)

Structural Isomerism
The core 1,4-cyclohexanedimethanol (CHDM) moiety exists as a mixture of cis and trans

isomers.[1][2] Consequently, the commercial bis(2-ethylhexanoate) ester is a mixture of these

stereoisomers.[1][3]

Trans-isomer: Generally imparts higher thermal stability and crystallinity to the host polymer.

[1]

Cis-isomer: Contributes to lower melt viscosity.[1]

Implication: In high-performance medical plastics (e.g., blood bags, tubing), the cis/trans

ratio affects the migration rate (leachability) of the plasticizer into the drug product.[1]

Synthesis & Reaction Kinetics[1]
The synthesis follows a classical Fischer esterification or transesterification pathway.[1] For

pharmaceutical-grade applications, the Direct Esterification route is preferred to avoid residual

metal catalysts or halide byproducts common in acid chloride routes.[1]
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The reaction involves one mole of 1,4-CHDM reacting with two moles of 2-ethylhexanoic acid.

[1]

[1]

Synthesis Workflow (DOT Visualization)
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Figure 1: Industrial synthesis pathway emphasizing water removal to drive equilibrium toward

the diester product.

Protocol: Laboratory Scale Synthesis (Self-Validating)
Note: This protocol assumes standard Schlenk line techniques.[1]

Charge: In a 500mL 3-neck round bottom flask equipped with a Dean-Stark trap, add 144.2 g

(1.0 mol) of 1,4-CHDM and 302.8 g (2.1 mol, 5% excess) of 2-ethylhexanoic acid.

Catalysis: Add 0.1 wt% Tetrabutyl titanate (TBT) or p-Toluenesulfonic acid (pTSA).

Solvent: Add 50mL Xylene (azeotropic agent).[1]

Reaction: Heat to reflux (approx. 160°C initial, rising to 220°C).[1]

Validation Step (Critical): Monitor the water collection in the Dean-Stark trap. Theoretical

water yield is 36mL.[1]

Stop Condition: Reaction is complete when water evolution ceases AND the Acid Value

(AV) of the aliquot is < 2.0 mg KOH/g.[1]

Workup: Neutralize residual acid with dilute Na₂CO₃, wash with brine, and dry over MgSO₄.
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Isolation: Remove solvent via rotary evaporation under high vacuum (1-2 mbar) at 150°C to

strip unreacted 2-ethylhexanoic acid.

Structural Characterization & Analytical
Validation[1][5]
For drug development, proving the identity and purity of this excipient is mandatory.[1]

Molecular Weight Confirmation (GPC/SEC)
While the theoretical MW is 396.61 Da, Gel Permeation Chromatography (GPC) is used to

detect oligomeric impurities or unreacted mono-esters.[1]

Detector: Refractive Index (RI) or Multi-Angle Light Scattering (MALS).[1]

Target: Single sharp peak.

Impurity Flag: A shoulder on the low-MW side indicates unreacted mono-ester (MW ~254

g/mol ).[1]

Spectroscopic Fingerprint[1]
FTIR:

1735-1745 cm⁻¹: Strong C=O stretch (Ester).[1]

Absence of 3300-3400 cm⁻¹: Confirms full conversion of OH groups (No residual CHDM).

[1]

GC-MS (Leachables Screening):

Method: Electron Impact (EI).[1]

Molecular Ion: Weak or absent

peak at 396 m/z (typical for aliphatic esters).[1]

Fragment Ions: Look for characteristic fragments of the 2-ethylhexanoyl group (m/z 57,

127).[1]
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Pharmaceutical Relevance: Extractables &
Leachables (E&L)
In the context of drug development, 1,4-Cyclohexanedimethanol Bis(2-ethylhexanoate) is a

"Target Leachable."[1] It is often used as a safer alternative to DEHP (bis(2-ethylhexyl)

phthalate) in IV bags and tubing.[1]

Migration Risk Assessment
The molecular weight (396.61 g/mol ) places it in the "semi-volatile" category.[1]

Lipophilic Drugs: High risk of migration.[1] The ester is soluble in lipid formulations (e.g.,

Propofol, Taxol).[1]

Aqueous Drugs: Low risk due to water insolubility (< 0.1 mg/L).[1]

Analytical Decision Tree for E&L
When an unknown peak appears in a drug product stability study, follow this workflow to

confirm if it is this plasticizer.
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Figure 2: Analytical workflow for identifying 1,4-CHDM Bis(2-ethylhexanoate) as a leachable

impurity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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